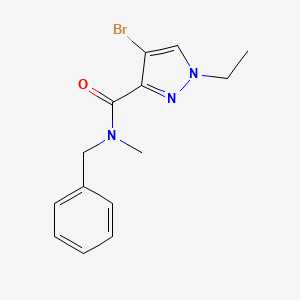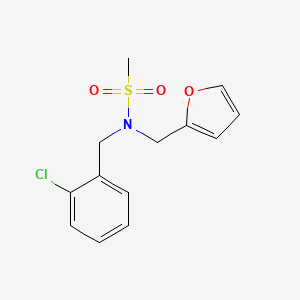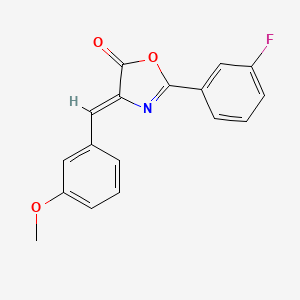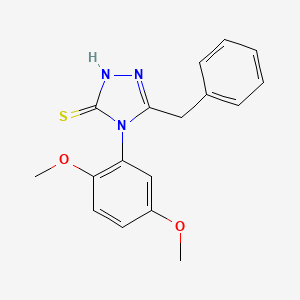
2-bromo-N-(2-tert-butylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(2-tert-butylphenyl)benzamide is a chemical compound that belongs to the class of amides. It is also known as BPTB and is used in various scientific research applications. The compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
The mechanism of action of 2-bromo-N-(2-tert-butylphenyl)benzamide involves the inhibition of specific proteins involved in various cellular processes. For example, the compound has been shown to inhibit the activity of the protein PAK4, which is involved in cancer cell proliferation and migration. Additionally, it has been shown to inhibit the activity of the protein BACE1, which is involved in the formation of amyloid-beta peptides in Alzheimer's disease.
Biochemical and Physiological Effects:
2-bromo-N-(2-tert-butylphenyl)benzamide has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells, reduce the formation of amyloid-beta peptides in Alzheimer's disease, and reduce inflammation in various animal models. Additionally, it has been shown to have minimal toxicity in animal models, making it a promising candidate for further study.
実験室実験の利点と制限
One of the significant advantages of 2-bromo-N-(2-tert-butylphenyl)benzamide is its specificity for certain proteins involved in various cellular processes. This specificity allows researchers to study the effects of inhibiting these proteins without affecting other cellular processes. However, one of the limitations of the compound is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for the study of 2-bromo-N-(2-tert-butylphenyl)benzamide. One potential direction is the further study of its potential use in the treatment of cancer and Alzheimer's disease. Additionally, further studies could focus on improving the compound's solubility in water to make it more accessible for use in various experiments. Finally, the compound could be studied for its potential use in other areas, such as reducing inflammation or treating other neurodegenerative diseases.
Conclusion:
2-bromo-N-(2-tert-butylphenyl)benzamide is a chemical compound that has been studied for its various scientific research applications. The compound has been shown to inhibit the growth of cancer cells, reduce the formation of amyloid-beta peptides in Alzheimer's disease, and reduce inflammation in various animal models. While the compound has several advantages, such as its specificity for certain proteins, it also has limitations, such as its low solubility in water. Further studies are needed to fully understand the potential of 2-bromo-N-(2-tert-butylphenyl)benzamide in various scientific research applications.
合成法
The synthesis of 2-bromo-N-(2-tert-butylphenyl)benzamide is typically carried out using a two-step process. In the first step, 2-tert-butyl-4-bromoaniline is reacted with benzoyl chloride in the presence of a base to form N-(2-tert-butylphenyl)benzamide. In the second step, the resulting compound is brominated using bromine in acetic acid to form 2-bromo-N-(2-tert-butylphenyl)benzamide.
科学的研究の応用
2-bromo-N-(2-tert-butylphenyl)benzamide has been studied for its various scientific research applications. One of the significant applications is in the field of cancer research. The compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptides, which are implicated in the pathogenesis of the disease.
特性
IUPAC Name |
2-bromo-N-(2-tert-butylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-17(2,3)13-9-5-7-11-15(13)19-16(20)12-8-4-6-10-14(12)18/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOZXSWVIVMZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclohexylthieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5791643.png)


![2-methoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5791668.png)

![4-isopropyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5791685.png)
![N-isopropyl-2-(4-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5791687.png)
![N-isopropyl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5791692.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5791715.png)
![1,3-dimethyl-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5791720.png)


